molecular formula C21H12Br3N3 B2567758 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine CAS No. 890148-78-4

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine

Cat. No.: B2567758
CAS No.: 890148-78-4
M. Wt: 546.06
InChI Key: IWHHYACTSSPXDV-UHFFFAOYSA-N
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Description

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine is a chemical compound characterized by the presence of three bromophenyl groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine typically involves the reaction of 3-bromobenzonitrile with cyanuric chloride under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the bromophenyl groups are introduced to the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the bromine atoms are replaced by other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the substituent introduced, products can vary widely, including phenyl-substituted triazines.

    Oxidation Products: Oxidation typically leads to the formation of brominated triazine derivatives.

    Reduction Products: Reduction can yield partially or fully de-brominated triazine compounds.

Scientific Research Applications

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine has diverse applications in scientific research:

    Material Science: Used in the development of advanced materials, including polymers and composites, due to its rigid structure and thermal stability.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: Investigated for potential use in drug development and as a ligand in coordination chemistry.

    Industrial Applications: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine exerts its effects is primarily through its ability to participate in various chemical reactions. The triazine core can interact with different molecular targets, facilitating the formation of stable complexes. The bromophenyl groups enhance its reactivity and enable selective functionalization.

Comparison with Similar Compounds

    2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Similar in structure but with bromine atoms at different positions.

    2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine: Chlorine atoms instead of bromine, leading to different reactivity and applications.

    2,4,6-Tris(3-methylphenyl)-1,3,5-triazine: Methyl groups instead of bromine, affecting its physical and chemical properties.

Uniqueness: 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine is unique due to the presence of bromine atoms, which impart distinct reactivity and enable specific applications in material science and organic synthesis. Its ability to undergo selective substitution reactions makes it a valuable compound for developing new materials and chemicals.

Properties

IUPAC Name

2,4,6-tris(3-bromophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br3N3/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHHYACTSSPXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890148-78-4
Record name 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
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